1-(2,4-DICHLOROBENZOYL)-3-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Overview
Description
1-(2,4-DICHLOROBENZOYL)-3-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a fluorophenyl group, and a benzotriazolyl group, all connected through a thiourea linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DICHLOROBENZOYL)-3-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorobenzoyl Chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-(4-Fluorophenyl)-1,2,3-Benzotriazole: This intermediate is synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Formation of Thiourea Derivative: The final step involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(4-fluorophenyl)-1,2,3-benzotriazole in the presence of thiourea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DICHLOROBENZOYL)-3-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
1-(2,4-DICHLOROBENZOYL)-3-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROBENZOYL)-3-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the thiourea moiety can interact with the active sites of enzymes, inhibiting their function. Additionally, the presence of electron-withdrawing groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorobenzoyl)-N’-(2-fluorophenyl)thiourea
- N-(2,4-Dichlorobenzoyl)-N’-(tetrahydro-2-furanylmethyl)thiourea
Uniqueness
1-(2,4-DICHLOROBENZOYL)-3-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN5OS/c21-11-1-7-15(16(22)9-11)19(29)25-20(30)24-13-4-8-17-18(10-13)27-28(26-17)14-5-2-12(23)3-6-14/h1-10H,(H2,24,25,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTMXFUXJFGDSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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